molecular formula C13H20N2O2S B13255645 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide

Cat. No.: B13255645
M. Wt: 268.38 g/mol
InChI Key: GBCVMVUEBVZOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring linked to a sulfonamide group, with a piperidin-3-ylmethyl moiety attached to the nitrogen.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H20N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h4-7,12,14-15H,2-3,8-10H2,1H3

InChI Key

GBCVMVUEBVZOSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine moiety can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the sulfonamide nitrogen, aromatic ring modifications, and hybrid heterocyclic systems. These changes significantly impact melting points, solubility, and molecular weight (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name & Evidence ID Substituent/Modification Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide (Target) Piperidin-3-ylmethyl C₁₃H₂₀N₂O₂S 268.38 Not reported Likely low (hydrophobic piperidine)
4-Methyl-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]benzene-1-sulfonamide (28) 3-Nitro-triazole-propyl C₁₂H₁₅N₅O₄S 325.35 122–124 Not reported
4-Methyl-N-[1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-phenylpropan-2-yl]benzene-1-sulfonamide (21) Nitro-triazole-phenylpropan-2-yl C₁₈H₂₀N₅O₄S 402.12 147–148 Not reported
4-Methyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-sulfonamide Morpholine-substituted phenyl C₁₇H₂₀N₂O₃S 332.42 Not reported Not reported
N-Isopropyl-4-methylbenzenesulfonamide Isopropyl C₁₀H₁₅NO₂S 213.30 Not reported Soluble in water/ethanol
  • Key Observations :
    • Bulky substituents (e.g., nitro-triazole-phenylpropan-2-yl in ) correlate with higher melting points, likely due to increased crystallinity.
    • Simpler substituents (e.g., isopropyl in ) enhance water solubility, whereas piperidine or morpholine groups () introduce hydrophobicity.

Structure-Activity Relationships (SAR)

  • Piperidine vs. Morpholine : Piperidine derivatives (e.g., target compound) may offer better blood-brain barrier penetration than morpholine analogs () due to increased lipophilicity.
  • Nitro-Group Impact : Nitro-substituted triazoles () enhance anti-parasitic activity but may increase toxicity risks.
  • Trifluoromethyl Effects : Compounds like HV9 () leverage trifluoromethyl groups for metabolic stability and target affinity.

Biological Activity

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on recent research findings.

Synthesis

The synthesis of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This process can be summarized as follows:

  • Starting Materials : 4-methylbenzenesulfonyl chloride and piperidine.
  • Reaction Conditions : Conducted under basic conditions to neutralize hydrochloric acid produced during the reaction.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide derivatives. For instance, Vinaya et al. reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in combating infections.

Enzyme Inhibition

The compound's sulfonamide group allows it to act as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs). Research indicates that 4-substituted diazobenzenesulfonamides show higher binding affinity towards CAs compared to other derivatives, which may inform its use in treating conditions related to enzyme dysfunction .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The sulfonamide moiety can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing enzyme activity or receptor function. This interaction is crucial for understanding the compound's mechanism of action and therapeutic potential.

Case Studies and Research Findings

StudyFindings
Vinaya et al. (2024)Demonstrated significant antimicrobial activity against various bacterial strains.
Dabbagh et al. (2014)Reported enhanced binding affinity for carbonic anhydrases, indicating potential applications in enzyme inhibition .
MDPI Study (2024)Investigated structural modifications leading to improved antiproliferative activity in cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.